![molecular formula C13H8F10O2 B6292745 2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% CAS No. 129051-94-1](/img/structure/B6292745.png)

2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97% (2-PFPE-TFE-VB) is a fluoropolymer that has gained much attention in recent years due to its unique properties. It is a fluorinated monomer that is composed of two carbon atoms, two fluorine atoms, and two oxygen atoms. This monomer is used to synthesize a variety of fluoropolymers, which have a wide range of applications in industry and research.

Applications De Recherche Scientifique

2-PFPE-TFE-VB is widely used in scientific research due to its unique properties. It is used in the synthesis of various fluoropolymers, which can be used for a variety of applications. These include drug delivery systems, biocompatible materials, and as a coating for medical devices. Additionally, 2-PFPE-TFE-VB can be used as a lubricant in medical instruments, as a protective coating for electronic components, and as a coating for optical lenses.

Mécanisme D'action

2-PFPE-TFE-VB is a fluoropolymer that is composed of two carbon atoms, two fluorine atoms, and two oxygen atoms. It is a monomer that is used to synthesize a variety of polymers. When these polymers are exposed to light, they undergo a photochemical reaction that results in the formation of reactive oxygen species (ROS). These ROS can then interact with other molecules in the environment, resulting in a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

The ROS formed by 2-PFPE-TFE-VB can interact with other molecules in the environment, resulting in a variety of biochemical and physiological effects. These effects include the induction of oxidative stress, DNA damage, and the disruption of cell signaling pathways. Additionally, 2-PFPE-TFE-VB can induce apoptosis, cell death, and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

2-PFPE-TFE-VB has several advantages when used in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is highly stable and has a low vapor pressure, making it ideal for use in laboratory settings. However, 2-PFPE-TFE-VB is toxic and can be hazardous if not handled properly. It should be used with caution in laboratory experiments and should be properly disposed of after use.

Orientations Futures

2-PFPE-TFE-VB has a wide range of potential applications in industry and research. Future research should focus on exploring its potential use in drug delivery systems, biocompatible materials, and coatings for medical devices. Additionally, further research should be conducted to explore its potential use as a lubricant in medical instruments, as a protective coating for electronic components, and as a coating for optical lenses. Finally, further research should be conducted to explore the potential toxic effects of 2-PFPE-TFE-VB and to develop methods for safely disposing of it after use.

Méthodes De Synthèse

2-PFPE-TFE-VB is synthesized via a reaction between 2-bromo-2-fluoro-1,1,2-trifluoroethyl vinyl ether and perfluoropropyl iodide. This is a two-step process that involves the formation of a vinyl ether and subsequent reaction with the perfluoropropyl iodide. The reaction is carried out in an inert atmosphere and is usually done at room temperature. The reaction is complete when the product is isolated and purified.

Propriétés

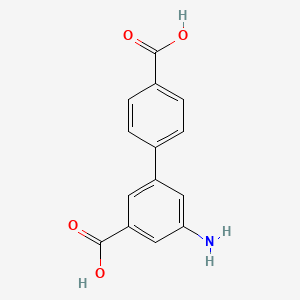

IUPAC Name |

1-ethenyl-2-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F10O2/c1-2-7-5-3-4-6-8(7)24-10(15,16)9(14)25-13(22,23)11(17,18)12(19,20)21/h2-6,9H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVANNXDZNEYJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896528 |

Source

|

| Record name | 1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene | |

CAS RN |

129051-94-1 |

Source

|

| Record name | 1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)

![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)

![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)

![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)